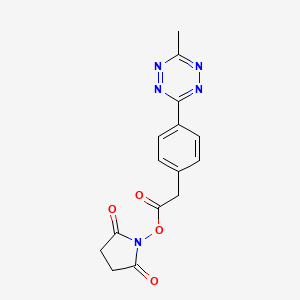

Methyltetrazine-NHS ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyltetrazine-NHS ester is an NHS actived building block containing a methyltetrazine group. It can react with primary amines such as the side chain of lysine residues or aminosilane-coated surfaces at neutral or slightly basic pH to form covalent bonds. Thus, this reagent can be used for modification of amine-containing molecule in organic media and the low mass weight will add minimal spacer to modified molecules.

Aplicaciones Científicas De Investigación

- Methyltetrazine-NHS ester plays a pivotal role in constructing bioconjugates for targeted drug delivery . It enables the creation of stable, site-specific conjugates with minimal off-target effects .

- The NHS ester reacts with primary amines at neutral or slightly basic pH to form covalent bonds . This reaction is used to modify amine-containing molecules such as proteins, peptides, and nucleic acids .

- The outcomes of this application include the development of innovative therapeutics and diagnostic tools with enhanced precision, safety, and efficacy .

- Methyltetrazine-NHS ester is used in click chemistry applications in bioconjugate chemistry .

- The NHS ester reacts with primary amines to form covalent bonds .

- This application allows for the modification of amine-containing molecules in organic media .

Pharmaceutical Research and Development

Bioconjugate Chemistry

Diagnostic Imaging

- Methyltetrazine-NHS ester is essential in chemical biology applications, including cellular labeling, live-cell imaging, diagnosis, drug release, and oncotherapy .

- The NHS ester reacts with primary amines to form covalent bonds .

- This application contributes to the development of innovative diagnostic tools and therapeutic strategies .

- Methyltetrazine-NHS ester is used in proteomics for mapping proteome-wide ligandable hotspots .

- The NHS ester reacts with primary amines to form covalent bonds .

- This application allows for the identification and visualization of enzyme activities within complex biological systems .

- Methyltetrazine-NHS ester is used in cell biology for imaging enzyme activities in situ .

- The NHS ester reacts with primary amines to form covalent bonds .

- This application allows for the introduction of detection tags without significantly influencing the physiochemical and biological functions of the probe .

Chemical Biology

Proteomics

Cell Biology

- Methyltetrazine-NHS ester is used in immunology for the modification of antibodies and other amine-containing biomolecules .

- The NHS ester reacts with primary amines to form covalent bonds .

- This application contributes to the development of innovative diagnostic tools and therapeutic strategies .

- Methyltetrazine-NHS ester is used in neuroscience for the modification of proteins and peptides .

- The NHS ester reacts with primary amines to form covalent bonds .

- This application allows for the identification and visualization of enzyme activities within complex biological systems .

- Methyltetrazine-NHS ester is used in cancer research for the development of antibody-drug conjugates .

- The NHS ester reacts with primary amines to form covalent bonds .

- This application contributes to the development of innovative therapeutics with enhanced precision, safety, and efficacy .

- Methyltetrazine-NHS ester is used in theranostics for the development of targeted alpha therapy .

- The NHS ester reacts with primary amines to form covalent bonds .

- This application contributes to the development of innovative diagnostic tools and therapeutic strategies .

- Methyltetrazine-NHS ester is used in nanotechnology for the modification of amine-containing molecules in organic media .

- The NHS ester reacts with primary amines to form covalent bonds .

- This application contributes to the development of innovative materials with enhanced properties .

Immunology

Neuroscience

Cancer Research

Theranostics

Nanotechnology

Materials Science

Propiedades

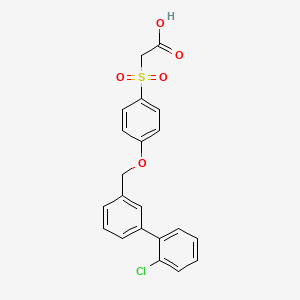

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N5O4/c1-9-16-18-15(19-17-9)11-4-2-10(3-5-11)8-14(23)24-20-12(21)6-7-13(20)22/h2-5H,6-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIHJLZOOHNOUCG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N=N1)C2=CC=C(C=C2)CC(=O)ON3C(=O)CCC3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N5O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyltetrazine-NHS ester | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(5-Bromothiophen-2-yl)methylideneamino]benzamide](/img/structure/B608933.png)

![(6R,7R)-4-methoxybenzyl 7-((Z)-2-(((1-(tert-butoxy)-2-methyl-1-oxopropan-2-yl)oxy)imino)-2-(2-((tert-butoxycarbonyl)amino)thiazol-4-yl)acetamido)-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate 5-oxide](/img/structure/B608936.png)